3-吡啶甲醇-d4

描述

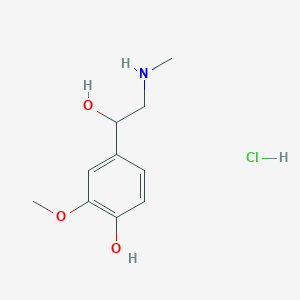

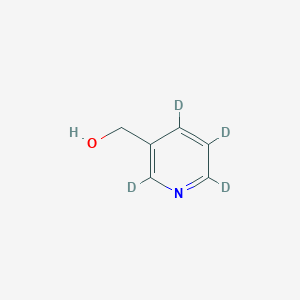

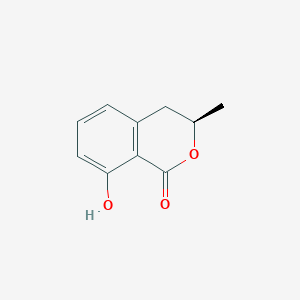

3-Pyridine-methanol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for 3-Pyridine-methanol-d4 is C6H3D4NO, and it has a molecular weight of 113.15. This compound is often used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy .

科学研究应用

3-Pyridine-methanol-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:

NMR Spectroscopy: The deuterium atoms in 3-Pyridine-methanol-d4 make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.

Proteomics Research: It is used in the study of protein structures and interactions.

Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.

Chemical Synthesis: It serves as a building block in the synthesis of more complex deuterated compounds

作用机制

Target of Action

3-Pyridine-methanol, also known as 3-Pyridyl carbinol, is an aromatic primary alcohol . It is a key moiety of many bio-active and industrially important compounds . .

Mode of Action

It is known that 3-pyridine-methanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . This suggests that it may interact with its targets through oxidation processes.

Biochemical Pathways

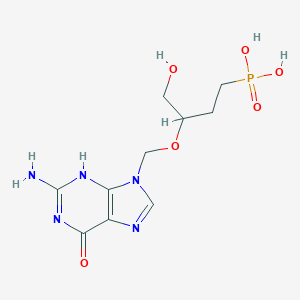

3-Pyridine-methanol is a component of vitamin B3 and is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). Therefore, it can be inferred that 3-Pyridine-methanol-d4 may affect the biochemical pathways involving these cofactors.

Pharmacokinetics

The solubility of 3-pyridine-methanol in water suggests that it may have good bioavailability.

Result of Action

3-pyridine-methanol is used in the synthesis of histone deacetylase inhibitors . It can also be used to prepare (phenyl)(cyanopyrazinyl)urea derivatives as possible kinase-1 (Chk1) inhibitors . These suggest that it may have antineoplastic effects and could be used in the treatment of cancer.

Action Environment

It is known that 3-pyridine-methanol should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.

生化分析

Biochemical Properties

3-Pyridine-methanol-d4 is an aromatic primary alcohol and is the key moiety of many bio-active and industrially important compounds . It can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid

Cellular Effects

Pyridine derivatives have been shown to exhibit antimicrobial properties , suggesting that 3-Pyridine-methanol-d4 may also interact with cellular processes in a similar manner.

Molecular Mechanism

It is known that pyridine derivatives can coordinate to metal ions , suggesting that 3-Pyridine-methanol-d4 may also interact with biomolecules through similar binding interactions.

Temporal Effects in Laboratory Settings

It is known to be soluble in chloroform , suggesting that it may be stable in certain laboratory conditions.

Metabolic Pathways

Pyrimidine metabolism, which involves structurally similar pyridine compounds, is a well-studied pathway .

Transport and Distribution

It is known to be soluble in chloroform , suggesting that it may be able to cross cell membranes.

Subcellular Localization

Given its solubility in chloroform , it may be able to localize to lipid-rich areas of the cell.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-methanol-d4 typically involves the deuteration of 3-Pyridine-methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 3-Pyridine-methanol with deuterated water (D2O) in the presence of a catalyst can lead to the formation of 3-Pyridine-methanol-d4.

Industrial Production Methods: Industrial production of deuterated compounds like 3-Pyridine-methanol-d4 often involves large-scale deuteration processes. These processes use deuterated solvents and reagents to achieve high levels of deuterium incorporation. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

化学反应分析

Types of Reactions: 3-Pyridine-methanol-d4 can undergo various chemical reactions, including:

Oxidation: This reaction can convert 3-Pyridine-methanol-d4 to 3-Pyridine-carboxaldehyde-d4 using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to 3-Pyridine-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: 3-Pyridine-carboxaldehyde-d4.

Reduction: 3-Pyridine-methanol.

Substitution: Substituted pyridine derivatives depending on the nucleophile used

相似化合物的比较

3-Pyridine-methanol: The non-deuterated version of 3-Pyridine-methanol-d4.

2-Pyridine-methanol: A positional isomer with the hydroxyl group at the second position.

4-Pyridine-methanol: Another positional isomer with the hydroxyl group at the fourth position.

3-Pyridine-carboxaldehyde: An oxidized form of 3-Pyridine-methanol.

Uniqueness: 3-Pyridine-methanol-d4 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms result in less interference in NMR spectra, allowing for more accurate and detailed analysis compared to non-deuterated analogs .

属性

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442959 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-74-9 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

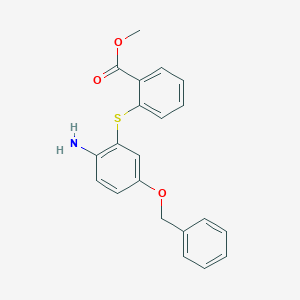

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

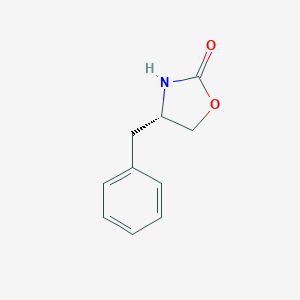

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

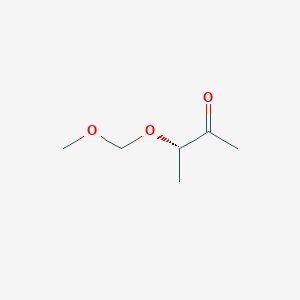

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)